molecular formula C36H68O2 B14437083 Octadec-1-EN-1-YL octadec-2-enoate CAS No. 77045-70-6

Octadec-1-EN-1-YL octadec-2-enoate

Cat. No.: B14437083
CAS No.: 77045-70-6
M. Wt: 532.9 g/mol
InChI Key: VTPDOTGLYQPQPA-UHFFFAOYSA-N
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Description

Octadec-1-EN-1-YL octadec-2-enoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This compound is characterized by its long carbon chain, which makes it hydrophobic and useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadec-1-EN-1-YL octadec-2-enoate typically involves the esterification reaction between octadec-1-en-1-ol and octadec-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle large volumes of reactants. The use of a continuous flow reactor also helps in maintaining consistent product quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Octadec-1-EN-1-YL octadec-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Acid or base catalysts can facilitate substitution reactions.

Major Products Formed

    Oxidation: Octadec-2-enoic acid.

    Reduction: Octadec-1-en-1-ol.

    Substitution: Various substituted esters depending on the substituent introduced.

Scientific Research Applications

Octadec-1-EN-1-YL octadec-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential role in biological membranes due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of Octadec-1-EN-1-YL octadec-2-enoate involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers due to its hydrophobic nature, affecting membrane fluidity and permeability. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    Octadec-1-ene: A similar compound with a single double bond in the carbon chain.

    Octadec-2-enoic acid: The acid counterpart of the ester.

    Octadec-1-en-1-ol: The alcohol counterpart of the ester.

Uniqueness

Octadec-1-EN-1-YL octadec-2-enoate is unique due to its dual functionality as both an ester and an unsaturated compound. This dual functionality allows it to participate in a wider range of chemical reactions compared to its saturated counterparts.

Properties

CAS No.

77045-70-6

Molecular Formula

C36H68O2

Molecular Weight

532.9 g/mol

IUPAC Name

octadec-1-enyl octadec-2-enoate

InChI

InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-35H,3-31H2,1-2H3

InChI Key

VTPDOTGLYQPQPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC=COC(=O)C=CCCCCCCCCCCCCCCC

Origin of Product

United States

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